7,8-ジフルオロキノリン

概要

説明

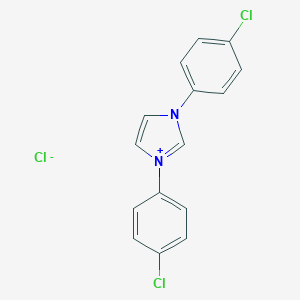

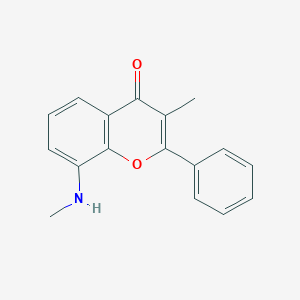

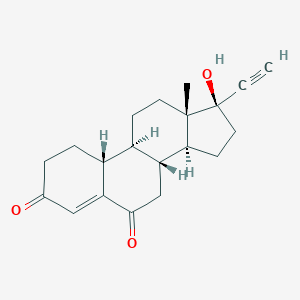

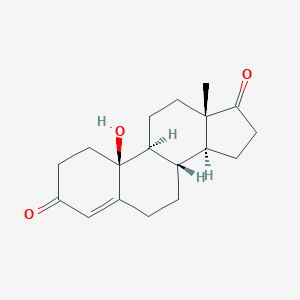

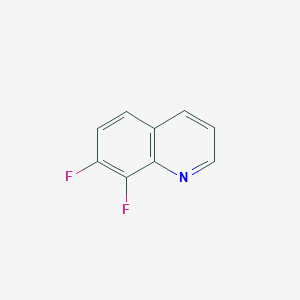

7,8-Difluoroquinoline is a chemical compound with the molecular formula C9H5F2N . It has a molecular weight of 165.14 g/mol . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 7,8-Difluoroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Molecular Structure Analysis

The InChI code for 7,8-Difluoroquinoline is 1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H . The Canonical SMILES structure is C1=CC2=C(C(=C(C=C2)F)F)N=C1 .

Chemical Reactions Analysis

Fluorinated quinolines, including 7,8-Difluoroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .

Physical And Chemical Properties Analysis

7,8-Difluoroquinoline has a molecular weight of 165.14 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .

科学的研究の応用

医薬品: 抗菌剤および抗腫瘍剤

7,8-ジフルオロキノリン誘導体は、新規抗菌剤の創出における可能性が検討されています . キノリン構造にフッ素原子を導入することにより、これらの化合物の生物活性が高まり、さまざまな細菌株に対して効果的になります。 さらに、いくつかの誘導体は抗腫瘍剤としての有望な特性を示しており、細胞増殖に関与する重要な酵素を阻害する能力から、がん治療に役立つ可能性があります .

農業: 殺虫剤および成長調整剤

農業部門では、7,8-ジフルオロキノリンを含むフッ素化キノリンが、殺虫剤および植物成長調整剤としての用途で研究されています . これらの強い生物活性は、作物を害虫や病気から保護し、より健康な植物の成長を促進する手段を提供する可能性があります。

材料科学: 液晶成分

7,8-ジフルオロキノリンのユニークな特性により、液晶ディスプレイ(LCD)の成分開発の候補となっています . フッ素化キノリンの安定性と電子特性は、より効率的で耐久性のあるディスプレイの開発に有利です。

分析化学: クロマトグラフィー分析

7,8-ジフルオロキノリンとその誘導体は、その独特の化学的特性により、クロマトグラフィー分析における標準物質または試薬として役立ちます . これらの使用は、複雑な混合物中のさまざまな物質の正確な検出と定量化に役立ちます。

薬理学: 医薬品開発

7,8-ジフルオロキノリンの薬理学的用途は重要であり、化合物の増強された効力と選択性を活用できる新しい薬の開発に重点が置かれています . フッ素原子は、薬物の代謝安定性と薬物動態に貢献し、臨床環境でより効果的になります。

有機合成: 複雑な分子の構成要素

有機合成では、7,8-ジフルオロキノリンは複雑な有機分子の構築のための汎用性の高い構成要素として機能します . その反応性により、さまざまな官能基化が可能になり、幅広い生物活性化合物の合成につながります。

作用機序

Target of Action

7,8-Difluoroquinoline is a member of the quinoline family, which is known for its wide range of biological activities . The primary targets of quinolines are various enzymes, and their inhibition leads to antibacterial, antineoplastic, and antiviral activities . .

Mode of Action

The mode of action of quinolines involves the formation of a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This unique mechanism of action allows quinolones to be effective against strains resistant to many other classes of antibacterials

Biochemical Pathways

Quinolines affect various biochemical pathways due to their ability to inhibit different enzymes

Pharmacokinetics

The pharmacokinetic properties of quinolones are influenced by their chemical structure . Fluorine atom at position C-6 and various substitutions on the basic quinolone structure yield fluoroquinolones, which have enhanced antibacterial properties and improved pharmacokinetic profile . .

Result of Action

The result of the action of quinolines is primarily the inhibition of bacterial growth due to their antibacterial activity . They also exhibit antineoplastic and antiviral activities

Safety and Hazards

When handling 7,8-Difluoroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to avoid generating dust, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Fluoroquinolones, including 7,8-Difluoroquinoline, have been the subject of ongoing research due to their broad spectrum and potent antimicrobial activity . Future research directions may include the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

特性

IUPAC Name |

7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJUOHUSWWHAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162953 | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145241-76-5 | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。